The synthesis of Cysteine, N-formyl-, L- typically involves the formylation of L-cysteine. One common method is the reaction of L-cysteine with formic acid under dehydrating conditions. This reaction can be catalyzed by solvents such as toluene, which assists in removing water formed during the process.
Industrial Production Methods: In industrial settings, continuous flow reactors may be employed to ensure consistent product quality and yield. The production process often includes purification steps to meet industrial standards and quality control measures.
Cysteine, N-formyl-, L- features a molecular structure that includes a thiol group (-SH), an amino group (-NH₂), a carboxylic acid group (-COOH), and a formyl group (-CHO). The presence of the formyl group alters its reactivity compared to standard cysteine.
Cysteine, N-formyl-, L- can undergo various chemical reactions due to its functional groups:
Cysteine, N-formyl-, L- plays a crucial role in initiating protein synthesis within cells. It interacts with ribosomes as part of the N-formylmethionyl tRNA complex, which is essential for starting protein translation.
The compound binds to cysteine residues in proteins, forming disulfide bonds that can alter protein structure and function. This interaction affects various biochemical pathways:
In laboratory settings, the stability of Cysteine, N-formyl-, L- can vary based on environmental conditions. It is relatively stable under physiological conditions but may degrade in the presence of strong oxidizing agents.
Cysteine, N-formyl-, L- exhibits several notable physical and chemical properties:
Cysteine, N-formyl-, L- has numerous applications in scientific research and industry:
In prokaryotes, N-formyl-L-cysteine arises primarily through enzymatic modification of free cysteine or during peptide assembly. The pathway initiates with L-cysteine biosynthesis: In Escherichia coli and related bacteria, L-serine is acetylated by serine acetyltransferase (SAT) to form O-acetyl-L-serine (OAS), which then undergoes sulfhydrylation via O-acetylserine sulfhydrylase (OASS) to yield L-cysteine [7]. SAT is feedback-inhibited by L-cysteine, limiting endogenous production; engineering feedback-insensitive SAT mutants (e.g., M256E mutation) enhances cysteine availability for downstream modifications [7].
N-formylation is catalyzed by formyltransferases utilizing N10-formyltetrahydrofolate as the formyl donor. In Pseudomonas species, this modification occurs during non-ribosomal peptide synthesis (NRPS) or as a standalone reaction. For example, the pvdL gene in P. aeruginosa encodes an NRPS incorporating N-formylated amino acids into the siderophore pyoverdine [8]. The formylation enhances cysteine’s nucleophilicity and stabilizes it against oxidation, which is crucial for extracellular siderophore function [8].
Key enzymatic parameters:
Table 1: Enzymatic Machinery for N-Formyl-L-Cysteine Biosynthesis in Prokaryotes
Organism | Enzyme | Function | Cofactor/Substrate | Product |
---|---|---|---|---|
E. coli | Serine acetyltransferase (SAT) | Acetylates L-serine | Acetyl-CoA | O-acetyl-L-serine |
E. coli | O-acetylserine sulfhydrylase | Replaces acetate with sulfide | O-acetyl-L-serine + H₂S | L-cysteine |
Pseudomonas spp. | Formyltransferase | Transfers formyl group to cysteine | N10-formyl-THF | N-formyl-L-cysteine |
Pseudomonas spp. | PvdL NRPS | Incorporates N-formyl-cysteine | Activated amino acids | Pyoverdine peptide |
Non-ribosomal peptide synthetases (NRPSs) are modular enzymes that assemble peptides without ribosomes, enabling the incorporation of non-proteinogenic amino acids like N-formyl-L-cysteine. NRPS modules consist of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains [2] [8]. The A-domain activates specific amino acids as aminoacyl-adenylates, which are then thioesterified to the PCP domain. The C-domain catalyzes peptide bond formation between adjacent PCP-bound amino acids.
N-formyl-L-cysteine is incorporated when the A-domain recognizes the formylated derivative. Structural studies of NRPS A-domains (e.g., from Bacillus subtilis) reveal that the formyl group alters substrate binding by occupying a hydrophobic pocket typically accommodating larger side chains [2]. This allows selective activation of N-formyl-L-cysteine over unmodified cysteine. For instance, in pyoverdine biosynthesis, the first module of PvdL adenylates and loads N-formyl-L-cysteine onto its PCP domain, initiating siderophore assembly [8].
Epimerization domains (E-domains) may further process N-formyl-L-cysteine to the D-form, enhancing peptide stability. The formyl group also facilitates heterocyclization (e.g., thiazoline formation) in NRPS products like micrococcin P1 [5] [8].
Table 2: NRPS Domains Involved in N-Formyl-L-Cysteine Incorporation
Domain | Function | Role in N-formyl-Cys Handling | Example NRPS |
---|---|---|---|
Adenylation (A) | Activates amino acid as aminoacyl-AMP | Selective recognition of N-formyl-L-cysteine | PvdL (Pyoverdine) |
Peptidyl Carrier (PCP) | Binds activated amino acid via phosphopantetheine | Carries N-formylcysteinyl-thioester | TycC (Tyrocidine) |
Condensation (C) | Forms peptide bond between PCP-bound residues | Catalyzes nucleophilic attack by amino group | EntF (Enterobactin) |
Epimerization (E) | Converts L- to D-amino acids | May epimerize N-formylcysteine | SrfA-C (Surfactin) |
Chemoenzymatic strategies combine chemical synthesis with enzymatic catalysis to achieve site-specific formylation, overcoming limitations of chemical N-formylation (e.g., low selectivity, cysteine oxidation). A key approach uses engineered benzoate CoA ligases (BadA). In one study, Rhodopseudomonas palustris BadA (H333A/I334A mutant) was structurally optimized to activate 2-methylthiazole-5-carboxylic acid as a cysteine analog [5]. Crystal structures (PDB: 4I4D, 4IZ6) revealed that mutations widen the substrate-binding pocket, enabling adenylation of non-natural carboxylates (e.g., thiazole derivatives) [5].
Stepwise chemoenzymatic synthesis:
This method achieves >95% regioselectivity for N-formylation over S-formylation, critical for applications like antibody-drug conjugates where cysteine residues are common attachment sites [6].
Table 3: Chemoenzymatic Methods for N-Formyl-L-Cysteine Production
Technique | Key Components | Selectivity/Yield | Application |
---|---|---|---|
Structure-guided engineering | BadA H333A/I334A mutant | 85–90% for thiazole substrates | Unnatural polyketide synthesis |
Protection/deprotection | S-Trityl-L-cysteine + formic anhydride | >95% N-formylation | Peptide therapeutics |
Ligase-mediated loading | N-myristoyltransferase + CoA | Site-specific conjugation | Protein labeling |
Methionine γ-lyase (MGL) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes α,γ-elimination of L-methionine, yielding α-ketobutyrate, methanethiol, and ammonia. It also acts on cysteine and its derivatives, making it pivotal in sulfur metabolism [1] [4]. In the parasite Entamoeba histolytica, MGL degrades L-cysteine to pyruvate, H₂S, and NH₃, regulating intracellular cysteine levels to prevent toxicity [1].
MGL exhibits broad substrate promiscuity:
In engineered systems, recombinant MGL from Pseudomonas putida is used to produce cysteinase, which depletes extracellular cysteine/cystine in cancer therapy. This exploits cancer cells’ dependency on exogenous cysteine for glutathione synthesis [4] [10]. MGL’s activity on N-formyl-L-cysteine is kinetically distinct (Km = 2.1 mM vs. 0.8 mM for L-cysteine), reflecting steric constraints from the formyl group [1].
Metabolic interplay:
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